Technical Guide: Chemical Properties & Analytical Application of Phosphamidon-d10
Technical Guide: Chemical Properties & Analytical Application of Phosphamidon-d10
This technical guide details the chemical properties, analytical applications, and handling protocols for Phosphamidon-d10 , the stable isotope-labeled analog of the organophosphate insecticide Phosphamidon.
Executive Summary
Phosphamidon-d10 is a deuterated isotopologue of Phosphamidon, specifically labeled with ten deuterium atoms on the N,N-diethyl moiety. It serves as a critical Internal Standard (IS) in the quantitative analysis of pesticide residues via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
By mimicking the physicochemical behavior of the target analyte while offering a distinct mass shift (+10 Da), Phosphamidon-d10 allows researchers to correct for matrix effects, extraction inefficiencies, and ionization suppression in complex matrices (e.g., agricultural produce, water, soil).
Chemical Identity & Structural Analysis
Substance Identification
| Property | Data |
| Chemical Name | 2-Chloro-3-(diethylamino-d10)-1-methyl-3-oxoprop-1-en-1-yl dimethyl phosphate |
| CAS Number | 13171-21-6 (Unlabeled parent CAS often used); Specific labeled CAS not assigned. |
| Molecular Formula | C₁₀H₉D₁₀ClNO₅P |
| Molecular Weight | 309.75 g/mol (vs. 299.69 g/mol for native) |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Chemical Purity | ≥ 95% (mixture of E and Z isomers) |
| Appearance | Pale yellow to colorless oily liquid |
| Solubility | Miscible with water, alcohols, acetone, and ethyl acetate; sparingly soluble in hexane. |
Structural Visualization
The following diagram illustrates the chemical structure of Phosphamidon-d10, highlighting the deuterated diethylamide group which provides the mass shift.
Analytical Application: LC-MS/MS
Mechanism of Internal Standardization
Phosphamidon-d10 is ideal for Isotope Dilution Mass Spectrometry (IDMS) . Because deuterium labeling on the alkyl (ethyl) groups is chemically stable and non-exchangeable in aqueous solution, the standard co-elutes (or elutes very close) to the native analyte, experiencing the exact same ionization suppression or enhancement from the sample matrix.
Mass Spectrometry Transitions (MRM)
In a Triple Quadrupole (QqQ) system operating in Positive Electrospray Ionization (ESI+) mode, the following transitions are standard.
| Analyte | Precursor Ion ( | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |
| Phosphamidon (Native) | 300.1 | 127.0 | 72.1 | 15 - 25 |
| Phosphamidon-d10 | 310.2 | 127.0 | 82.1 | 15 - 25 |
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Transition Logic:
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310.2
127.0: The fragment at 127 typically corresponds to the dimethyl phosphate moiety or a chlorinated rearrangement product that does not contain the diethylamide group. Thus, it retains the native mass.[1] -
310.2
82.1: The fragment at 82 corresponds to the deuterated diethylamine cation . The native equivalent is 72. This shift of +10 Da confirms the presence of the labeled moiety.
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Experimental Protocol: QuEChERS Extraction
The following workflow describes a validated method for extracting Phosphamidon from vegetable matrices using Phosphamidon-d10 as the surrogate internal standard.
Reagents & Materials[1][2][3][4]
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Stock Solution: 100 µg/mL Phosphamidon-d10 in Acetonitrile (store at -20°C).
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Extraction Salts: 4g MgSO₄, 1g NaCl.
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dSPE Clean-up: 150mg MgSO₄, 25mg PSA (Primary Secondary Amine).
Step-by-Step Workflow
Protocol Notes
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Spiking Timing: The IS must be added before extraction solvent is applied to the sample. This ensures the IS experiences the same extraction efficiency losses as the native analyte.
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pH Sensitivity: Phosphamidon is susceptible to hydrolysis in alkaline conditions. Ensure the extraction environment remains neutral or slightly acidic (buffered QuEChERS kits using Citrate or Acetate are recommended).
Stability & Handling
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Storage: Store neat material and stock solutions at -20°C or lower. Protect from light and moisture.
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Stability:
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Solid/Neat: Stable for >2 years if stored properly.
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Solution (Acetonitrile): Stable for 6-12 months at -20°C.
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Aqueous/Alkaline: Unstable. Degrades rapidly at pH > 8.
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Safety: Phosphamidon-d10 retains the toxicity profile of the parent compound. It is a potent cholinesterase inhibitor .
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.
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Disposal: Treat as hazardous organic waste containing organophosphates.
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References
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PubChem. (n.d.). Phosphamidon Compound Summary. National Library of Medicine. Retrieved from [Link]
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European Commission. (2021). EU Reference Laboratories for Residues of Pesticides: Analytical Methods. Retrieved from [Link]
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Agilent Technologies. (2017).[4] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Application Note. Retrieved from [Link]
